REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.C([O-])([O-])=O.[K+].[K+].[Cl:13][C:14]([Cl:19])([Cl:18])[C:15](Cl)=[O:16]>CCOC(C)=O>[Cl:13][C:14]([Cl:19])([Cl:18])[C:15]([N:1]1[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1)=[O:16] |f:1.2.3|
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
N1CCOCC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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CCOC(=O)C
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Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
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ClC(C(=O)Cl)(Cl)Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Type
|
CUSTOM
|
Details
|
The reaction is stirred for 20 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled in an ice bath
|
Type
|
WASH
|
Details
|
washed with aq. K2CO3 (20 mL), water (2×50 mL) and brine (30 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer is dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
Rotary evaporation
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC(C(=O)N1CCOCC1)(Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |